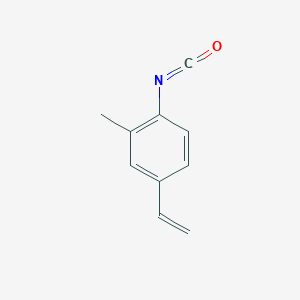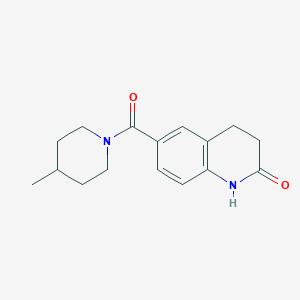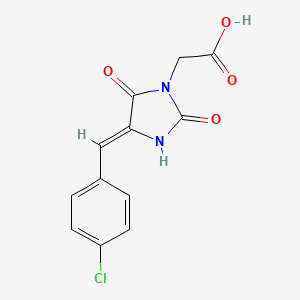
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, a methylene bridge, and an imidazolidine ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid typically involves the condensation of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid can be compared with other similar compounds, such as:
4-Chloro-alpha-methylphenylacetic acid: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
Quinazolinone derivatives: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
79851-73-3 |
|---|---|
分子式 |
C12H9ClN2O4 |
分子量 |
280.66 g/mol |
IUPAC名 |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9ClN2O4/c13-8-3-1-7(2-4-8)5-9-11(18)15(6-10(16)17)12(19)14-9/h1-5H,6H2,(H,14,19)(H,16,17)/b9-5- |
InChIキー |
FMCLHTJIAVFHAY-UITAMQMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


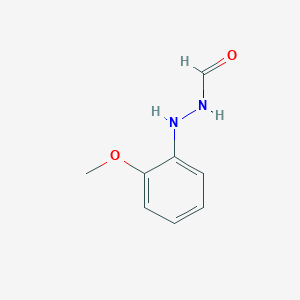



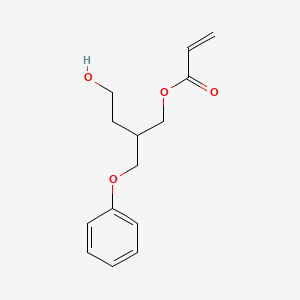
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


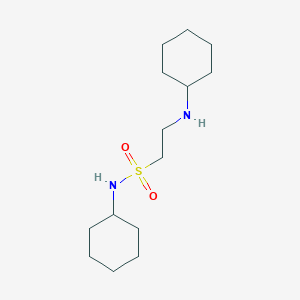
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
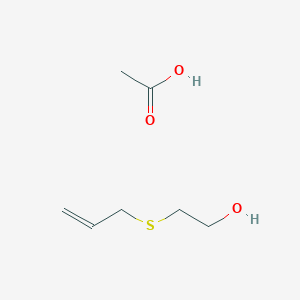
![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
